1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980545
InChI: InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3
SMILES:
Molecular Formula: C13H14Cl2N2S
Molecular Weight: 301.2 g/mol

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine

CAS No.:

Cat. No.: VC19980545

Molecular Formula: C13H14Cl2N2S

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine -

Specification

Molecular Formula C13H14Cl2N2S
Molecular Weight 301.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3
Standard InChI Key GVDMYSZBWLLPGR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CNC(C)C2=CC(=C(C=C2)Cl)Cl

Introduction

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is a complex organic compound featuring a dichlorophenyl group and a thiazole moiety, both of which are known for their significant biological activities. The compound belongs to the amine class due to the presence of an amino group in its structure. Thiazoles, in particular, are recognized for their diverse biological properties, including antimicrobial and anti-inflammatory effects, making this compound a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine typically involves a series of chemical reactions starting from thiazole derivatives and dichlorophenyl amines. One possible synthetic route begins with 2-methylthiazole, which reacts with a chloroacetaldehyde derivative to yield the desired amine product through heating and purification processes.

Biological Activity

Thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. The presence of the thiazole ring is crucial for these pharmacological properties, making it a valuable component in drug discovery.

Applications

Given its biological activity, 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is primarily utilized in pharmaceutical applications. The versatility of thiazole derivatives continues to make them significant in drug development across various therapeutic areas.

Chemical Reactions and Modifications

This compound can undergo several chemical reactions to modify its properties and enhance its biological activity. These reactions are crucial for optimizing its pharmacological effects and exploring new therapeutic applications.

Synthesis Yield and Conditions

Synthetic RouteYieldConditions
Starting from 2-methylthiazoleNot specifiedHeating and purification processes

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